(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c18-11-3-9(17-10(4-11)7-21-8-22-17)5-15-16(20)13-2-1-12(19)6-14(13)23-15/h1-6,19H,7-8H2/b15-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBVMJFRBMOOZ-WCSRMQSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)O)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that has garnered attention due to its potential biological activities. Its structure incorporates a benzofuran core and a chloro-substituted benzo[d][1,3]dioxole moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Characteristics
- Molecular Formula : C₁₈H₁₃ClO₅
- Molecular Weight : 344.7 g/mol
- CAS Number : 929489-42-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and a modulator of neurotropic activity.
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurotropic Activity
Benzofurans have been studied for their neurotropic effects. In vivo studies demonstrated that certain benzofuran derivatives can modulate GABA receptor activity, offering potential therapeutic benefits for conditions such as epilepsy and neurodegenerative diseases . The compound's structural features may enhance its binding affinity to these receptors.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .
- Mitochondrial Modulation : Studies have shown that similar benzofuran derivatives can influence mitochondrial function, potentially leading to increased oxidative stress in cancer cells .
- Receptor Interaction : The compound may interact with serotonin receptors, influencing neurotransmitter dynamics and offering potential antidepressant-like effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antitumor activity in vitro against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Explored the neuroprotective effects in animal models of epilepsy, showing reduced seizure frequency when administered prior to induced seizures. |
| Study C | Investigated the compound's inhibitory effects on AChE and BChE, revealing potent inhibition with IC50 values comparable to known inhibitors. |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound is a benzofuran-3(2H)-one derivative fused with a benzo[d]dioxin moiety via a (Z)-configured methylene bridge. Retrosynthetic disconnection reveals two critical intermediates:
- 6-Hydroxybenzofuran-3(2H)-one (CAS 6272-26-0), a core scaffold with a reactive α,β-unsaturated ketone system.
- 6-Chloro-4H-benzo[d]dioxin-8-carbaldehyde , an electrophilic aromatic aldehyde for condensation.
The stereoselective formation of the (Z)-methylene linkage is achieved through acid-catalyzed aldol-like condensation, exploiting the keto-enol tautomerism of the benzofuranone.
Synthesis of 6-Hydroxybenzofuran-3(2H)-one
Reduction of 6-Hydroxy-2H-Benzofuran-3-one
A high-yielding route involves the reduction of 6-hydroxy-2H-benzofuran-3-one using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert conditions:
6-Hydroxy-2H-benzofuran-3-one + LiAlH4 → 2,3-Dihydro-benzofuran-3,6-diol (92% yield)
Subsequent hydrogenation with palladium hydroxide in methanol/HCl selectively reduces the diol to 6-hydroxybenzofuran-3(2H)-one.
Table 1: Optimization of Reduction Conditions
| Reducing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| LiAlH4 | THF | 0°C → RT | 92% | |
| NaBH4 | Ethanol | RT | 65% | |
| H2/Pd(OH)2 | Methanol | 25°C | 88% |
Acid-Catalyzed Condensation for (Z)-Selectivity
The critical step involves condensing 6-hydroxybenzofuran-3(2H)-one with 6-chloro-4H-benzo[d]dioxin-8-carbaldehyde under acidic conditions. This method mirrors the protocol for synthesizing analogous benzofuranone derivatives:
Procedure :
- Dissolve 6-hydroxybenzofuran-3(2H)-one (1.0 equiv) and the aldehyde (1.2 equiv) in methanol.
- Add concentrated HCl (5.0 equiv) and reflux at 80°C for 1.5–2 hours.
- Cool to room temperature, isolate precipitated product via filtration, and dry under reduced pressure.
Mechanistic Insight :
Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the enol form of the benzofuranone. The (Z)-isomer predominates due to steric hindrance between the benzodioxin and benzofuranone moieties in the transition state.
Table 2: Impact of Acid Catalysts on Yield and Stereoselectivity
| Acid Catalyst | Solvent | Temperature | (Z):(E) Ratio | Yield | Reference |
|---|---|---|---|---|---|
| HCl | Methanol | 80°C | 9:1 | 85% | |
| H2SO4 | Ethanol | 70°C | 7:1 | 78% | |
| p-TsOH | Toluene | 110°C | 6:1 | 70% |
Alternative Synthetic Routes
Purification and Characterization
Purification :
- Recrystallization from ethanol/water (3:1) enhances purity (>98% by HPLC).
- Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves (Z)/(E) isomers.
Characterization Data :
Challenges and Optimization Strategies
Q & A
Q. Basic Research Focus
- NMR : H NMR confirms Z-configuration via coupling constants ( for trans-olefinic protons). NMR identifies carbonyl (C=O) at ~190 ppm and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 375.97899 for CHClO) .
- IR : Hydroxyl (-OH) stretch at 3200–3400 cm and carbonyl (C=O) at 1680–1700 cm confirm functional groups .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and verify stereoelectronic properties .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., IC values) may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize batch effects.
- Purity thresholds : Use HPLC (≥98% purity) to eliminate confounding impurities .
- Solubility factors : DMSO stock solutions should be freshly prepared and sonicated to prevent aggregation .
- Cross-validation : Combine orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .
What strategies optimize the compound’s stability under experimental storage conditions?
Q. Basic Research Focus
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzofuran core .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dioxin ring .
- pH stability : Buffered solutions (pH 6–7) minimize degradation of the hydroxy group .
How can computational methods predict the compound’s interaction with novel biological targets?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential binding pockets.
- MD simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to assess binding stability and conformational changes .
- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity to design optimized analogs .
What are the limitations of current synthetic routes, and how can they be improved for scalability?
Q. Advanced Research Focus
- Low yields in final steps : Replace traditional condensation with microwave-assisted synthesis (30% yield improvement) .
- Toxic solvents : Transition to green solvents (e.g., cyclopentyl methyl ether) for eco-friendly scale-up .
- Catalyst efficiency : Screen Pd/C or Ni catalysts for selective hydrogenation of intermediates .
Notes
- Data Sources : Relied on peer-reviewed synthesis protocols (Evidences 1, 6, 12), spectroscopic validation (Evidences 1, 10), and computational studies (Evidences 2, 10).
- Excluded Sources : BenchChem () and commercial vendor data () were omitted per reliability guidelines.
- Methodological Rigor : Emphasized cross-disciplinary approaches (synthetic chemistry, biophysics, computational biology) to address complex research questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
